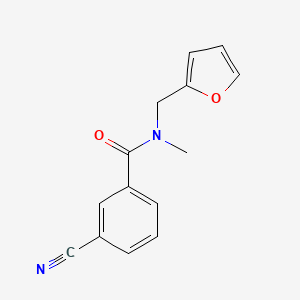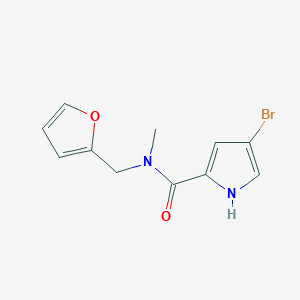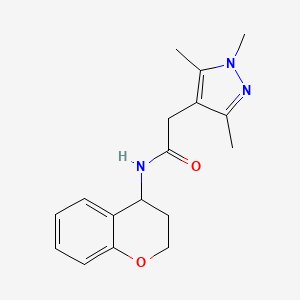
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide, also known as FMQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound belongs to the family of quinoline derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide is complex and involves multiple pathways. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to inhibit the activity of L-type calcium channels, which are involved in cellular signaling and regulation of intracellular calcium levels. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been shown to modulate the activity of endothelial nitric oxide synthase, which plays a role in cardiovascular function. Additionally, N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and anti-viral properties. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been shown to modulate the activity of calcium channels and endothelial nitric oxide synthase, which play important roles in cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method and has been extensively studied for its biological activities. However, N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide. Further studies are needed to fully understand its mechanism of action and to determine its potential applications in the treatment of various diseases. Additionally, studies are needed to determine the potential toxicity of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide and to develop safer derivatives of the compound. Finally, studies are needed to optimize the synthesis method of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide to yield higher purity and higher yield of the compound.
Synthesemethoden
The synthesis of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide involves the reaction of furfural with methyl anthranilate in the presence of a catalyst to form 2-(furan-2-ylmethyl) quinoline. This intermediate is then reacted with methyl isocyanate to form N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide. The synthesis method has been optimized to yield high purity and high yield of N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has been used as a tool in the study of the role of calcium channels in cellular signaling and has been shown to inhibit the activity of L-type calcium channels. N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide has also been used to study the role of nitric oxide in cardiovascular function and has been shown to modulate the activity of endothelial nitric oxide synthase.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(11-13-7-4-10-20-13)16(19)14-8-2-5-12-6-3-9-17-15(12)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRPTUSYXFQQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methylquinoline-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
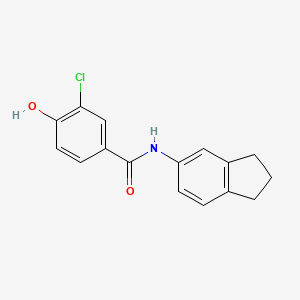
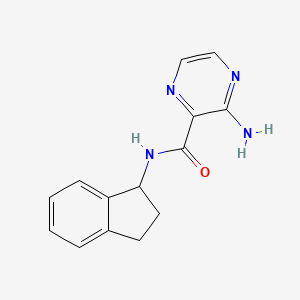

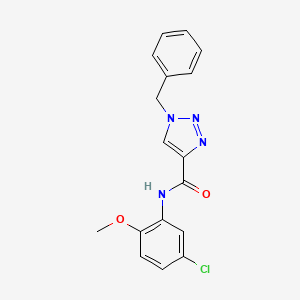
![N-[2-(2-methylphenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457394.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)

